N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the phenethylamine derivative, followed by the introduction of the furan ring and the hydrazinecarbothioamide moiety. Common reagents used in these reactions include ethylating agents, furan derivatives, and hydrazine derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE include other hydrazinecarbothioamides and phenethylamine derivatives. Examples include:
- N-(3,4-DIMETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique chemical and biological properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-[[5-[(2,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S/c1-5-32-22-11-9-20(16-25(22)33-6-2)13-14-28-27(36)30-29-26(31)23-12-10-21(35-23)17-34-24-15-18(3)7-8-19(24)4/h7-12,15-16H,5-6,13-14,17H2,1-4H3,(H,29,31)(H2,28,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZAYACVQDZYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.